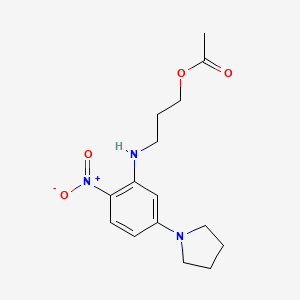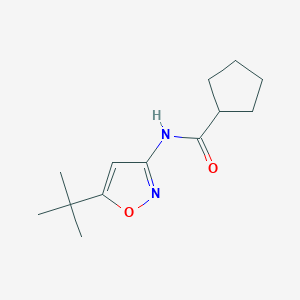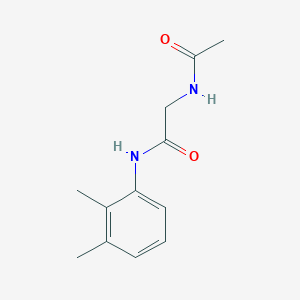![molecular formula C37H58ClNO5 B5034718 6-[[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]methyl]-1,5,20-trimethyl-15,18-dioxapentacyclo[11.8.0.02,10.05,9.014,19]henicosan-6-ol;hydrochloride](/img/structure/B5034718.png)
6-[[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]methyl]-1,5,20-trimethyl-15,18-dioxapentacyclo[11.8.0.02,10.05,9.014,19]henicosan-6-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-[[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]methyl]-1,5,20-trimethyl-15,18-dioxapentacyclo[118002,1005,9014,19]henicosan-6-ol;hydrochloride” is a complex organic molecule It features a unique structure with multiple functional groups, including methoxy groups, a cyclopentyl ring, and a dioxapentacyclo framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the methoxy groups, and the construction of the dioxapentacyclo framework. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of such a complex compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: The methoxy groups could be oxidized to form aldehydes or carboxylic acids.
Reduction: The cyclopentyl ring could be reduced to form a more saturated ring structure.
Substitution: The methoxy groups could be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups could yield aldehydes or carboxylic acids, while reduction of the cyclopentyl ring could yield a more saturated ring structure.
Aplicaciones Científicas De Investigación
This compound could have various scientific research applications, including:
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, depending on its biological activity.
Industry: Use as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The pathways involved would depend on the nature of these interactions and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]methyl]-1,5,20-trimethyl-15,18-dioxapentacyclo[11.8.0.02,10.05,9.014,19]henicosan-6-ol
- 6-[[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]methyl]-1,5,20-trimethyl-15,18-dioxapentacyclo[11.8.0.02,10.05,9.014,19]henicosan-6-ol;hydrobromide
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
6-[[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylamino]methyl]-1,5,20-trimethyl-15,18-dioxapentacyclo[11.8.0.02,10.05,9.014,19]henicosan-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57NO5.ClH/c1-24-21-34(2)27-12-16-35(3)28(26(27)9-10-29(34)33-32(24)42-18-19-43-33)13-17-37(35,39)23-38-22-36(14-6-7-15-36)25-8-11-30(40-4)31(20-25)41-5;/h8,11,20,24,26-29,32-33,38-39H,6-7,9-10,12-19,21-23H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXFODWHRUYBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4(CNCC5(CCCC5)C6=CC(=C(C=C6)OC)OC)O)C)C7C1OCCO7)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H58ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-ethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B5034638.png)
![N-cycloheptyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5034639.png)
![(5E)-5-[[1-[2-(3-ethyl-5-methylphenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5034645.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5034657.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5034674.png)
![5'-allyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5034700.png)
![N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide](/img/structure/B5034702.png)
![(3-bromophenyl)-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B5034703.png)
![N-[4-(acetylamino)phenyl]-2-(2-quinolinylthio)acetamide](/img/structure/B5034705.png)


![methyl 4-(4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5034742.png)
